molecular formula C17H12N2O5 B14745228 1,5-Bis(3-nitrophenyl)penta-1,4-dien-3-one CAS No. 621-21-6

1,5-Bis(3-nitrophenyl)penta-1,4-dien-3-one

Cat. No.: B14745228
CAS No.: 621-21-6
M. Wt: 324.29 g/mol
InChI Key: ZPQURSDVJWZXLQ-FKJILZIQSA-N
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Description

1,5-Bis(3-nitrophenyl)penta-1,4-dien-3-one is an organic compound with the molecular formula C17H12N2O4 It is a derivative of penta-1,4-dien-3-one, where two 3-nitrophenyl groups are attached at the 1 and 5 positions

Preparation Methods

The synthesis of 1,5-Bis(3-nitrophenyl)penta-1,4-dien-3-one typically involves the condensation of 3-nitrobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,5-Bis(3-nitrophenyl)penta-1,4-dien-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro-substituted diketones.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,5-Bis(3-nitrophenyl)penta-1,4-dien-3-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1,5-Bis(3-nitrophenyl)penta-1,4-dien-3-one involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form covalent bonds with biological macromolecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

1,5-Bis(3-nitrophenyl)penta-1,4-dien-3-one can be compared with other similar compounds such as:

    1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one: This compound has hydroxyl groups instead of nitro groups, leading to different chemical and biological properties.

    1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one:

    1,5-Bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one: This compound has additional methoxy groups, further modifying its properties.

Properties

CAS No.

621-21-6

Molecular Formula

C17H12N2O5

Molecular Weight

324.29 g/mol

IUPAC Name

(1Z,4E)-1,5-bis(3-nitrophenyl)penta-1,4-dien-3-one

InChI

InChI=1S/C17H12N2O5/c20-17(9-7-13-3-1-5-15(11-13)18(21)22)10-8-14-4-2-6-16(12-14)19(23)24/h1-12H/b9-7-,10-8+

InChI Key

ZPQURSDVJWZXLQ-FKJILZIQSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)/C=C\C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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